3-Ethyl-1-methylazetidine-2-carboxylic acid
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Overview
Description
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid is a chiral compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-ethyl-1-methylazetidine-2-carboxylic acid typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method is the regioselective nickel-catalyzed cross-coupling of enantiomerically pure N-tosyl-aziridines with aliphatic organozinc reagents, followed by an intramolecular cyclization to form the azetidine ring . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for (2S)-3-ethyl-1-methylazetidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as dimethyl sulfide or zinc for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3-ethyl-1-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A related compound with a similar azetidine ring structure but lacking the ethyl and methyl substitutions.
2-methylazetidine: Another similar compound with a methyl group at the 2-position of the azetidine ring.
Uniqueness
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-ethyl-1-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAAEWDHLFROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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